![molecular formula C20H30N2O3 B11371437 3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11371437.png)
3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core with an ethoxy group at the third position and a morpholinyl-cyclohexylmethyl substituent at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3-ethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Bond Formation: The acid chloride is then reacted with 1-(morpholin-4-yl)cyclohexylmethanamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzamide can be reduced to the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by the desired electrophile.
Major Products
Oxidation: 3-formyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide or 3-carboxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide.
Reduction: 3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}aniline.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with potentially useful properties.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its morpholine ring is known to interact with various biological macromolecules, making it a useful tool in drug discovery.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents. Its structure suggests potential activity against certain biological targets, which could be explored for the treatment of diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The morpholine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-N-{[1-(piperidin-4-yl)cyclohexyl]methyl}benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
3-ethoxy-N-{[1-(pyrrolidin-4-yl)cyclohexyl]methyl}benzamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is unique due to the presence of the morpholine ring, which can enhance its solubility and interaction with biological targets compared to its analogs with different nitrogen-containing rings. This uniqueness can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H30N2O3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
3-ethoxy-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide |
InChI |
InChI=1S/C20H30N2O3/c1-2-25-18-8-6-7-17(15-18)19(23)21-16-20(9-4-3-5-10-20)22-11-13-24-14-12-22/h6-8,15H,2-5,9-14,16H2,1H3,(H,21,23) |
InChI Key |
XNFZEEAAKFAPQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC2(CCCCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11371354.png)

![N-{[1-(dimethylamino)cyclohexyl]methyl}butanamide](/img/structure/B11371364.png)
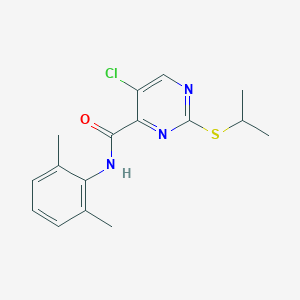
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11371374.png)
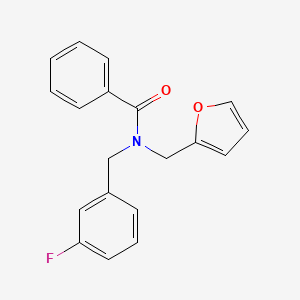
![2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11371392.png)
![5-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11371394.png)
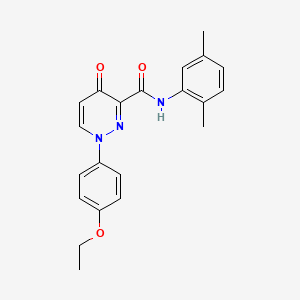
![Methyl 4-[({5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11371414.png)
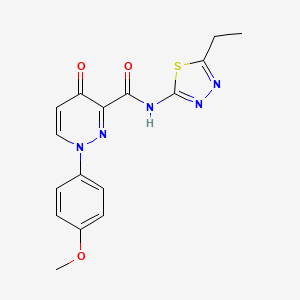
![5-chloro-N-(3,4-dimethylphenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11371430.png)
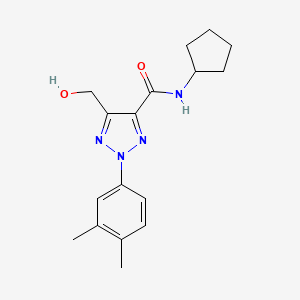
![5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11371446.png)
